2,9-DIMETHYL-1,10-PHENANTHROLINE HEMIHYDRATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

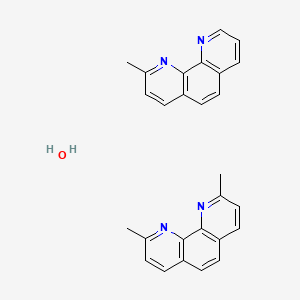

2,9-DIMETHYL-1,10-PHENANTHROLINE HEMIHYDRATE is a compound known for its strong chelating properties, allowing it to form stable complexes with metal ions. This compound is widely used in chemical analysis, coordination chemistry, and organic synthesis .

Vorbereitungsmethoden

The synthesis of 2,9-Dimethyl-1,10-phenanthroline typically involves the reduction of ketones. One common method uses benzil as a starting material, which undergoes a reduction reaction with a suitable reducing agent such as sodium borohydride to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .

Analyse Chemischer Reaktionen

Copper(I) Complexation

Neocuproine exhibits high selectivity for Cu⁺, forming a stable 2:1 ligand-to-metal complex, [Cu(neocuproine)₂]⁺ , which is intensely orange-red due to charge-transfer transitions . This complex is foundational in colorimetric assays for copper determination, with a molar absorptivity of ~7.9 × 10³ L·mol⁻¹·cm⁻¹ at 454 nm . The reaction proceeds in weakly acidic to neutral media, and the methyl groups at the 2,9-positions sterically hinder axial interactions, stabilizing the tetrahedral geometry .

Reaction Conditions:

Copper(II) Reduction and Chelation

In the presence of reducing agents (e.g., hydroxylamine), neocuproine reduces Cu²⁺ to Cu⁺, enabling selective detection of total copper. This redox-mediated chelation is critical in spectrophotometric methods . The cytotoxic activity of neocuproine-Cu²⁺ complexes against L1210 leukemia cells highlights their biological relevance, with IC₅₀ values in the micromolar range .

Platinum Complexes

Neocuproine forms square-planar [PtX₂(neocuproine)] complexes (X = Cl, Br), where the ligand occupies two coordination sites. These complexes exhibit luminescence and catalytic potential in organic transformations .

Iron and Zinc Interactions

Unlike 1,10-phenanthroline, neocuproine shows minimal affinity for Fe²⁺ or Zn²⁺ due to steric hindrance from methyl groups, which prevent optimal metal-ligand orbital overlap .

Nitrosonium Ion (NO⁺) Release

Neocuproine-Cu⁺ complexes catalyze NO⁺ release from S-nitrosothiols (RSNOs), a reaction critical in nitric oxide signaling pathways. The mechanism involves copper-mediated thiol oxidation .

UV-Vis Absorption of Copper Complexes

| Complex | λ_max (nm) | ε (L·mol⁻¹·cm⁻¹) | Medium |

|---|---|---|---|

| [Cu(neocuproine)₂]⁺ | 454 | 7.9 × 10³ | Ethanol/water |

| [Cu(neocuproine)₂]²⁺ | 436 | 6.2 × 10³ | Aqueous |

NMR Shifts of Neocuproine

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| H-3,8 | 7.45 | – |

| H-4,7 | 8.03 | – |

| C-2 | – | 159.2 |

| C-10b | – | 145.1 |

Data from Chandler et al. (Source 2)

Friedländer Annulation

Functionalized neocuproine derivatives participate in Friedländer reactions to synthesize benzo[h]quinoline analogs, expanding applications in material science .

Melanin Disruption in Zebrafish

Neocuproine-Cu⁺ complexes induce melanin degradation in zebrafish melanocytes, likely via redox cycling or metal-mediated oxidative cleavage .

Environmental Copper Speciation

Used in chelating resins for selective Cu⁺ extraction from wastewater, achieving >95% recovery in batch studies .

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Spectrophotometric Determination of Copper:

One of the primary applications of 2,9-dimethyl-1,10-phenanthroline hemihydrate is as a reagent for the spectrophotometric determination of copper ions in various samples. The compound forms stable complexes with copper(II) ions, allowing for sensitive detection and quantification.

- Methodology:

- A typical procedure involves dissolving the sample in a water-ethanol solution and adding the hemihydrate to form a colored complex.

- The absorbance is measured spectrophotometrically at specific wavelengths to determine copper concentration.

Table 1: Spectrophotometric Analysis of Copper Using Neocuproine Hemihydrate

| Sample Type | Detection Limit (mg/L) | Method Used |

|---|---|---|

| Water Samples | 0.01 | UV-Vis Spectrophotometry |

| Soil Extracts | 0.05 | Colorimetric Analysis |

| Biological Samples | 0.02 | Thermal-Lens Spectrometry |

Case Study:

A study published in Chemical Book demonstrated the effectiveness of neocuproine hemihydrate for copper detection in environmental water samples, achieving detection limits as low as 0.01 mg/L . This sensitivity is crucial for monitoring pollution levels in aquatic environments.

Medicinal Chemistry

Intermediate in Drug Synthesis:

this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to form complexes with metal ions enhances the efficacy and stability of drug formulations.

Cytotoxicity Studies:

Recent research has explored the cytotoxic properties of copper complexes formed with 2,9-dimethyl-1,10-phenanthroline against cancer cell lines.

- Findings:

Table 2: Cytotoxicity of Copper Complexes Formed with Neocuproine Hemihydrate

| Complex Type | IC50 (µM) A549 | IC50 (µM) MCF7 | IC50 (µM) HeLa |

|---|---|---|---|

| Cu(II)-Neocuproine Complex | 0.29 | 0.43 | 0.43 |

| Free Ligand | >100 | >100 | >100 |

Materials Science

Synthesis of Coordination Compounds:

The compound is also utilized in the synthesis of coordination compounds that exhibit unique optical and electronic properties. These materials have potential applications in sensors and optoelectronic devices.

Case Study:

Research highlighted in MDPI focused on synthesizing water-soluble copper(II) complexes using this compound. These complexes showed promising results for use in targeted drug delivery systems due to their solubility and biological compatibility .

Wirkmechanismus

The mechanism of action of 2,9-Dimethyl-1,10-phenanthroline involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity .

Vergleich Mit ähnlichen Verbindungen

2,9-Dimethyl-1,10-phenanthroline is unique due to its strong chelating properties and stability of the complexes it forms. Similar compounds include:

1,10-Phenanthroline: A parent compound with similar chelating properties but without the methyl groups at positions 2 and 9.

2,2’-Bipyridine: Another chelating agent with a similar structure but different binding properties.

2,9-Dineopentyl-1,10-phenanthroline: A derivative with bulkier substituents at positions 2 and 9, affecting its chelating properties.

These compounds share similar applications but differ in their specific properties and reactivity.

Biologische Aktivität

2,9-Dimethyl-1,10-phenanthroline hemihydrate, commonly referred to as neocuproine, is a chelating agent with significant biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique properties as a copper-specific chelator and its potential therapeutic applications.

- Chemical Formula : C₁₄H₁₂N₂

- Molecular Weight : 208.26 g/mol

- CAS Number : 484-11-7

- Structure : The compound features a phenanthroline backbone with two methyl groups at the 2 and 9 positions, enhancing its chelation capabilities.

Anticancer Properties

Neocuproine has demonstrated potent cytotoxic effects against various cancer cell lines. A study reported that it acts as a copper-specific cytotoxin against L1210 cells in vitro, with its activity closely linked to the availability of Cu²⁺ ions in the medium. At a concentration of 4 µM, neocuproine achieved a significant reduction in cell viability (4 log kill after 1 hour) . This cytotoxicity was not observed with other divalent ions such as Fe²⁺ or Zn²⁺.

Antimicrobial Activity

Recent research has highlighted the antimicrobial efficacy of metal complexes containing neocuproine against resistant strains of Pseudomonas aeruginosa. In vivo studies using Galleria mellonella larvae showed that these complexes could effectively clear infections resistant to conventional antibiotics like gentamicin. The metal-neocuproine complexes not only exhibited antibacterial properties but also stimulated immune responses in the larvae .

The mechanism behind the biological activity of neocuproine is primarily attributed to its ability to chelate copper ions. By binding Cu²⁺, neocuproine disrupts essential cellular processes in target organisms or cells. This chelation leads to reduced availability of copper for enzymatic reactions critical for cell survival and proliferation.

Research Findings and Case Studies

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of neocuproine compared to other phenanthroline derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| Neocuproine (2,9-DMP) | High (Cu²⁺ dependent) | Effective against resistant strains | Copper chelation |

| 1,10-Phenanthroline | Moderate (overcome by Cu²⁺) | Limited | Non-specific chelation |

| Other Phenanthroline Derivatives | Variable | Limited efficacy | Depends on substituents |

Eigenschaften

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline;2-methyl-1,10-phenanthroline;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.C13H10N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9;/h3-8H,1-2H3;2-8H,1H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTJPAGMMOVMDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.